Glycine-1-13C
Overview
Description
Glycine-1-13C is a stable isotope-labeled form of glycine, the simplest amino acid with a single hydrogen atom as its side chain. It is an important compound in various biochemical and medical research applications, particularly in metabolic studies, due to the incorporation of the 13C isotope at the first carbon position of the glycine molecule .
Synthesis Analysis
The synthesis of glycine-1-13C can be achieved through improved procedures that involve peptide coupling reagents. For instance, the synthesis of cholyl[1,2-13C2]glycine, a bile acid conjugate, has been described using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, yielding high purity and yields above 90% . This method is also applicable for large-scale preparations, indicating its practicality for research and industrial applications.
Molecular Structure Analysis
The molecular structure of glycine-1-13C has been studied using various spectroscopic techniques. For example, the 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O have been determined, revealing an axially asymmetric 13C chemical shift tensor and a C-N bond length consistent with X-ray crystallographic studies .
Chemical Reactions Analysis
Glycine-1-13C is involved in numerous chemical reactions within biological systems. It is incorporated into purines during DNA synthesis, as demonstrated by a method using [1-13C]-glycine to measure DNA synthesis rates in cell cultures . Additionally, the fate of glycine in Maillard reaction products has been investigated, showing that glycine can undergo Strecker degradation and other reactions without CO2 loss, contributing to the complexity of Maillard reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine-1-13C are influenced by its molecular structure and the environment. In supersaturated aqueous solutions, glycine predominantly exists as monomers rather than dimers, which has implications for its crystallization and polymorphism . Solid-state NMR spectroscopy has been used to observe glycine in elastin, indicating that a significant portion of the 13C population resides in regions of conformational flexibility . Furthermore, the conformational characterization of glycine residues in homopolypeptides has been studied, showing that the 13C chemical shifts of glycine methylene carbons are affected by the polypeptide's conformation .
Scientific Research Applications
Metabolic Pathways and Disease Therapies Glycine-1-13C plays a crucial role in folate-mediated one-carbon metabolism, a target for many therapies in human diseases. Its involvement in the metabolism of serine 3-carbon, which contributes to the synthesis of formate, a major building block for cytosolic 1C metabolism, is notable. Abnormal glycine metabolism is linked to various human pathological conditions. The isotopic labeling of glycine at 2-carbon has enabled the investigation of its incorporation into purines, interconversion with serine, and CO2 production in the mitochondria (Tan et al., 2020).
Glycine Metabolism in Obesity and Metabolic Diseases Glycine is essential for multiple metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. Studies have found lower circulating glycine levels in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, highlighting the potential benefits of increasing glycine availability to curb the progression of these metabolic disturbances (Alves et al., 2019).
- particularly with 1H-13C cross-polarization magic-angle spinning (CP MAS) kinetics, provides valuable insights into the interaction between adjacent and remote spins in glycine. This approach is crucial in understanding the molecular behavior of glycine in various states, including its role in glycine metabolism (Dagys et al., 2018).
Astrophysical and Meteoritic Studies Glycine-1-13C is used in studies exploring the origins of glycine in meteorites, providing insights into the processes that occurred before, during, and after the formation of the Solar System. The isotopic analysis of glycine helps in understanding its synthetic routes and the levels of processing in the parent body, thereby contributing to our knowledge of astrochemistry and extraterrestrial organic compounds (Aponte et al., 2017).
Agricultural Research Glycine-1-13C aids in studying the uptake of soluble organic nitrogen by plants. Research has demonstrated that plants can directly uptake intact glycine, influencing the nitrogen metabolism in agricultural contexts. Such studies are vital for understanding plant nutrition and improving agricultural practices (Zhou et al., 2017).
Medical Imaging and Cancer Research The role of glycine-1-13C in medical imaging, particularly in the detection of glioblastoma, is noteworthy. It serves as a molecular probe in hyperpolarized magnetic resonance spectroscopy (MRS) to monitor γ-glutamyl-transferase activity, a key enzyme in glutathione homeostasis. This application is crucial for the specific detection and monitoring of tumors (Batsios et al., 2019).
Soil Science and Ecosystem Studies Research involving glycine-1-13C contributes to our understanding of amino acid uptake by soil microorganisms and plants. It helps in studying the partitioning of carbon and nitrogen in soil ecosystems, providing insights into soil nutrient dynamics and ecosystem functioning (Yang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
Record name | (1-~13~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-1-13C | |
CAS RN |
20110-59-2 | |
Record name | Glycine-1-13C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-~13~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.